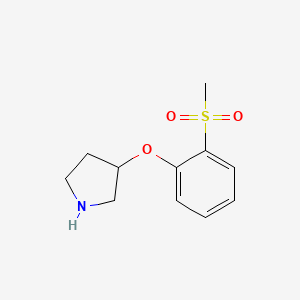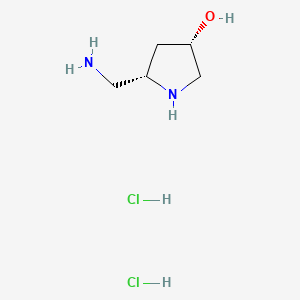
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom This compound features a phenyl ring substituted with chlorine and two methoxy groups, along with an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques to isolate the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The chiral resolution can be achieved through methods such as chiral chromatography or the use of chiral auxiliaries.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: 3-chloro-4,5-dimethoxybenzaldehyde or 3-chloro-4,5-dimethoxybenzoic acid.
Reduction: 3-chloro-4,5-dimethoxyphenylethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-chloro-4,5-dimethoxybenzyl alcohol: Lacks the chiral center and may have different reactivity and applications.
3-chloro-4,5-dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an alcohol, leading to different chemical behavior.
Uniqueness
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H13ClO3 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-6,12H,1-3H3/t6-/m1/s1 |
Clé InChI |
SVDVSPGNBRTKHY-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C(=C1)Cl)OC)OC)O |
SMILES canonique |
CC(C1=CC(=C(C(=C1)Cl)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


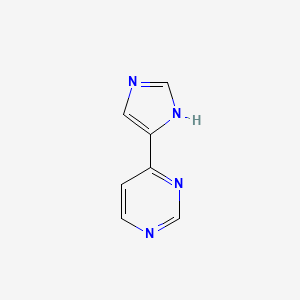

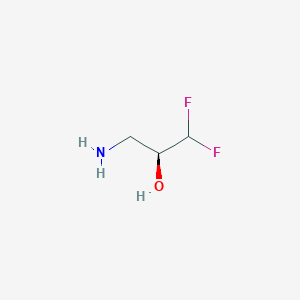

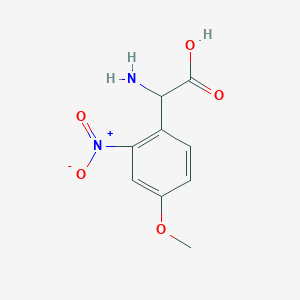
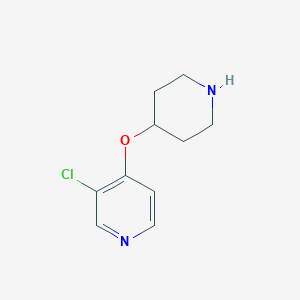
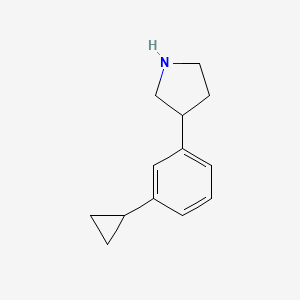

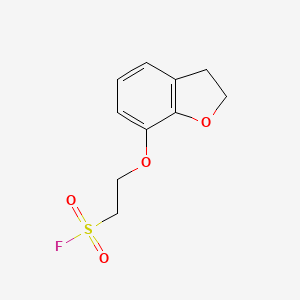
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)


